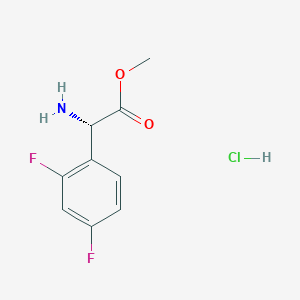

(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

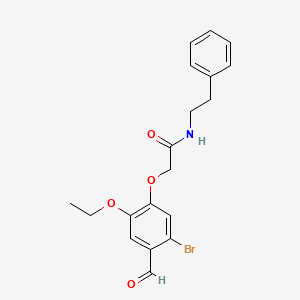

“(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1374651-47-4 . It has a molecular weight of 223.61 and its IUPAC name is amino (2,4-difluorophenyl)acetic acid hydrochloride . It is stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO2.ClH/c9-4-1-2-5 (6 (10)3-4)7 (11)8 (12)13;/h1-3,7H,11H2, (H,12,13);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid . It is stored in an inert atmosphere at room temperature .Scientific Research Applications

Synthesis Methods

- Optimized synthesis methods have been developed for related compounds, demonstrating the potential for efficient production of (S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride. For example, Wang Guo-hua (2008) optimized the synthesis of Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which could inform similar processes for the target compound (Wang Guo-hua, 2008).

Applications in Drug Synthesis

- Hu Jia-peng (2012) demonstrated the use of a similar compound, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, in the synthesis of Clopidogrel Sulfate, indicating potential applications in pharmaceutical manufacturing (Hu Jia-peng, 2012).

Catalytic and Chemical Properties

- Deady and Finlayson (1983) investigated the catalytic properties of substituted 2-amino- and 2-methyl-pyridines in the hydrolysis of aryl acetates, which could relate to the chemical behavior of the target compound (L. Deady & W. Finlayson, 1983).

Enzymatic Hydrolysis and Synthesis of Derivatives

- Ayi, Guedj, and Septe (1995) studied the enzymatic hydrolysis of methyl d,l-3,3-difluorophenyl alanate, a compound structurally similar to the target molecule, which could provide insights into its biochemical interactions and potential applications (A. Ayi, R. Guedj & B. Septe, 1995).

Anticancer Properties

- Rayes et al. (2020) synthesized derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound structurally related to the target molecule, showing potential for the development of anticancer drugs (S. E. Rayes et al., 2020).

Large-Scale Preparation Techniques

- Rene and Badet (1994) explored large-scale preparation techniques for related compounds, which might be applicable for the target compound, indicating its potential for mass production (L. Rene & B. Badet, 1994).

Anticancer Drug Synthesis

- Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, which could be relevant for understanding the role of similar compounds in anticancer drug development (T. S. Basu Baul et al., 2009).

Safety and Hazards

properties

IUPAC Name |

methyl (2S)-2-amino-2-(2,4-difluorophenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIXPMPFXKDMQH-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=C(C=C(C=C1)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2426245.png)

![2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2426247.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2426250.png)

![1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2426251.png)

![N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426253.png)

![methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2426259.png)

![4-(chloromethyl)-4,6,7,8,9,10-hexahydro-3H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide](/img/structure/B2426263.png)